N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
Description
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is an organosilicon compound featuring a tertiary amine group and three hydrolyzable methoxy groups attached to a silicon atom. These compounds are widely used as silane coupling agents in industrial catalysts (e.g., TS-OS zeolites), polymer modifications, and surface coatings due to their dual functionality: the amine group facilitates adhesion to organic matrices, while the trimethoxysilyl group enables bonding to inorganic substrates via hydrolysis .
Structure
3D Structure
Properties
CAS No. |
117856-06-1 |
|---|---|
Molecular Formula |
C12H29NO3Si |
Molecular Weight |
263.45 g/mol |
IUPAC Name |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
InChI Key |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Dipropylamine reacts with chloropropyltrimethoxysilane in a 3:1 to 4:1 molar ratio, where the amine acts as both a nucleophile and a base. The chlorine atom on the silane is displaced, forming this compound and hydrogen chloride as a byproduct. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent-free environment and elevated temperatures (80–90°C).
Key Reaction Equation:
$$
\text{Dipropylamine} + \text{Cl(CH}2\text{)}3\text{Si(OCH}3\text{)}3 \rightarrow \text{this compound} + \text{HCl}
$$
Optimization of Reactant Ratios
Excess dipropylamine ensures complete conversion of the chlorosilane and neutralizes HCl, preventing side reactions. Patent data reveal that a 4:1 molar ratio of amine to silane maximizes yield (Table 1).
Table 1: Effect of Amine-to-Silane Molar Ratio on Yield
| Molar Ratio (Amine:Silane) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3:1 | 16 | 85 | 98.5 |
| 4:1 | 10 | 92 | 99.2 |
Purification and Byproduct Management
The crude product contains excess dipropylamine, dipropylamine hydrochloride, and unreacted silane. A patented purification strategy employs ethylenediamine to displace dipropylamine from its hydrochloride salt, enabling efficient phase separation.
Displacement Reaction
Ethylenediamine (1.1:1 molar ratio relative to hydrochloride) is added at 40–80°C, forming ethylenediamine hydrochloride and liberating dipropylamine:
$$
\text{Dipropylamine·HCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH}2·\text{HCl} + \text{Dipropylamine}
$$
The immiscible layers are separated at 60–65°C, yielding an upper organic phase containing the product and a lower aqueous phase with ethylenediamine hydrochloride.
Distillation and Final Isolation
Vacuum distillation (50–100 mmHg, 120–150°C) removes residual amines and solvents, producing this compound with >99% purity.
Industrial-Scale Process Parameters
Scalable synthesis requires careful control of temperature, mixing efficiency, and reagent addition rates. Data from pilot-scale trials highlight the following critical factors:
Temperature Profile
Economic and Environmental Considerations
- Reagent Recovery: Excess dipropylamine is distilled and recycled, reducing raw material costs by ~30%.
- Waste Management: Ethylenediamine hydrochloride is neutralized to produce non-hazardous salts for disposal.
Comparative Analysis of Synthetic Routes
Alternative methods, such as hydrosilylation or Michael addition, have been explored but face limitations in selectivity and scalability. The nucleophilic substitution route remains dominant due to its simplicity and compatibility with industrial equipment.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 92 | 99.2 | High |
| Hydrosilylation | 75 | 95.0 | Moderate |
| Michael Addition | 68 | 90.5 | Low |
Challenges and Mitigation Strategies
Moisture Sensitivity
Chloropropyltrimethoxysilane is hygroscopic, requiring anhydrous conditions. Nitrogen purging and molecular sieves are used to maintain reaction integrity.
Byproduct Formation
Oligomerization of the silane is suppressed by maintaining a slight excess of amine and avoiding prolonged heating.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituents on the amine group (propyl, ethyl, methyl, or bulkier groups like tert-butyl) significantly influence the compound’s hydrophobicity, steric effects, and reactivity. Key analogs include:
Reactivity and Hydrolysis Behavior
- Methoxy Group Hydrolysis: All analogs hydrolyze in the presence of moisture, forming silanol (Si-OH) groups for inorganic bonding. The dimethyl variant (C₈H₂₁NO₃Si) exhibits faster hydrolysis due to reduced steric hindrance from smaller methyl groups .
- Crosslinking Potential: Bis(trimethoxysilylpropyl)amine (C₁₂H₃₂N₂O₆Si₂) has two reactive silyl groups, enabling higher crosslink density in polymers compared to mono-silylated analogs .
- Steric Effects : Bulkier substituents, like tert-butyl, slow hydrolysis and reduce unintended side reactions, enhancing stability in storage .
Key Research Findings
- Hydrophobicity vs. Reactivity Trade-off : Ethyl and propyl substituents offer a balance between hydrolysis rate and hydrophobicity, making them suitable for catalytic applications .
- Steric Protection : tert-Butyl-substituted variants exhibit prolonged shelf life due to reduced moisture sensitivity, though at the cost of slower reactivity .
- Multi-Silyl Compounds: Bis-silyl amines outperform mono-silyl analogs in crosslinking efficiency but may introduce brittleness if overused in polymers .
Biological Activity
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is a silane compound that combines amine functionality with trimethoxysilane groups. This unique structure allows for various applications in materials science, particularly in modifying surfaces for enhanced biological compatibility. The biological activity of this compound is of significant interest due to its potential applications in biomedical fields, including drug delivery and tissue engineering.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . Its structure includes a propanamine backbone with two propyl groups and three methoxy groups attached to silicon atoms, which can hydrolyze to form silanol groups. These properties facilitate the formation of siloxane networks upon exposure to moisture, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Weight | 319.47 g/mol |
| Solubility | Soluble in organic solvents |
| Hydrolysis Rate | Rapid (t1/2 < 1 hour) |
| LD50 (Oral, Rat) | 2.4 g/kg |
| LD50 (Dermal, Rabbit) | 16 ml/kg |
Cell Adhesion and Biocompatibility
Research has demonstrated that this compound enhances cell adhesion on surfaces modified with this compound. This property is crucial in biomedical applications where material compatibility with biological tissues is essential. Studies indicate that the compound can form stable bonds with proteins and other biomolecules, promoting cell growth and adhesion, which are critical factors in regenerative medicine .
Toxicological Studies
Toxicological assessments reveal that this compound exhibits moderate irritation potential. In animal studies, it was observed to cause skin irritation and severe eye irritation in rabbits. However, systemic toxicity appears limited, as no significant effects on body weight or organ function were noted at lower doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg body weight per day based on repeated dose toxicity studies.
Genotoxicity Assessment
The compound has been subjected to various genotoxicity assays, including the Ames test and micronucleus assays, which did not reveal any evidence of genotoxic potential. This suggests that while the compound may exhibit irritative properties, it does not pose significant risks regarding genetic damage .
Case Study 1: Surface Modification for Biomedical Applications
In a study examining the use of this compound for surface modification of implants, researchers found that treated surfaces exhibited significantly improved biocompatibility and cell adhesion compared to untreated controls. The study utilized in vitro assays with human fibroblast cells, showing enhanced proliferation rates on modified surfaces .
Case Study 2: Drug Delivery Systems
Another investigation focused on the application of this silane compound in drug delivery systems. The findings indicated that when incorporated into polymer matrices, this compound facilitated better drug release profiles and improved interaction with cellular membranes, enhancing the efficacy of the drug delivery system.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine, and what reaction conditions optimize yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution using 3-chloropropyltrimethoxysilane and dipropylamine in a polar aprotic solvent (e.g., hexane or toluene) under reflux. Catalytic bases like triethylamine enhance reaction efficiency by neutralizing HCl byproducts. For example, and describe similar syntheses where silane modifiers are reacted with amines under controlled flow rates (e.g., 105 g/h) and inert atmospheres to prevent hydrolysis .
- Optimization : Temperature control (40–60°C) and stoichiometric excess of the amine (1.2:1 molar ratio) improve yields. Post-synthesis purification via vacuum distillation or column chromatography ensures purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the propyl and trimethoxysilyl groups. For instance, the methoxy protons (-Si(OCH₃)₃) resonate at δ 3.5–3.6 ppm, while propyl chain protons appear between δ 0.8–1.6 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1080 cm⁻¹ (Si-O-C stretching) and ~2850–2960 cm⁻¹ (C-H stretching in propyl groups) validate the structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 278.21 (calculated for C₁₂H₂₈NO₃Si) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with moisture to prevent hydrolysis, which generates methanol and silanol byproducts .
- Storage : Store under anhydrous conditions at 2–8°C in sealed, inert containers (e.g., glass or fluoropolymer) .
Advanced Research Questions
Q. How does this compound enhance the mechanical properties of conjugated diene-based polymers?
- Mechanism : The trimethoxysilyl group undergoes hydrolysis-condensation reactions during polymer curing, forming covalent Si-O-Si networks that improve crosslinking density. and demonstrate that similar silane modifiers increase polymer tensile strength by 20–30% and reduce hysteresis in rubber composites .
- Experimental Design : Incorporate 1–5 wt% of the compound into styrene-butadiene rubber (SBR) and evaluate crosslink density via swelling tests (e.g., Flory-Rehner equation) .
Q. What computational approaches predict the electronic properties of this compound in surface modification applications?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s adsorption energy on silica surfaces. highlights the importance of exact exchange terms in DFT for accurate thermochemical predictions, which can be applied to silane-surface interactions .
- Applications : Simulate the molecule’s orientation on substrates (e.g., SiO₂) to optimize its use as a coupling agent in semiconductor doping or composite materials .
Q. How can researchers resolve contradictions in catalytic activity data when using this compound in isomerization reactions?
- Data Analysis : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature). For example, shows that silane modifiers like DMASi (structurally similar) exhibit pH-dependent catalytic behavior in glucose-to-fructose isomerization. Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .
- Troubleshooting : Characterize catalyst degradation via TGA-MS to detect siloxane formation, which may reduce activity over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
